12-Hydroxy Irinotecan

描述

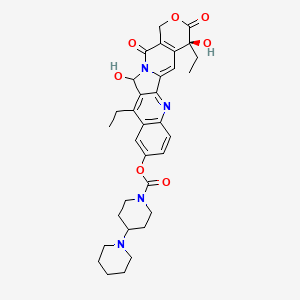

12-Hydroxy Irinotecan is a derivative of irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colorectal cancer. Irinotecan itself is a topoisomerase I inhibitor, which interferes with DNA replication in cancer cells, leading to cell death . The addition of a hydroxyl group at the 12th position in this compound potentially alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Irinotecan typically involves the hydroxylation of irinotecan. This can be achieved through various chemical reactions, including catalytic hydroxylation using specific catalysts under controlled conditions. The reaction conditions often involve maintaining a specific temperature and pH to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as supercritical fluid extraction and PEGylation to enhance the yield and purity of the compound. These methods are optimized using design of experiments (DOE) approaches like the Box–Behnken design to achieve high encapsulation efficiency and stability .

化学反应分析

Types of Reactions: 12-Hydroxy Irinotecan undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to irinotecan.

Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, oxidation may yield ketone derivatives, while substitution reactions can produce a range of functionalized compounds .

科学研究应用

12-Hydroxy Irinotecan has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of chemotherapeutic agents.

Biology: Researchers use it to investigate the cellular mechanisms of topoisomerase I inhibition and the resulting DNA damage response.

Medicine: It is explored for its potential to overcome resistance to irinotecan in cancer therapy, providing an alternative treatment option for patients with resistant tumors.

作用机制

12-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication. The hydroxyl group at the 12th position enhances its binding affinity to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the religation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Irinotecan: The parent compound, used widely in chemotherapy.

SN-38: The active metabolite of irinotecan, which is significantly more potent.

Oxaliplatin: Another chemotherapeutic agent used in combination with irinotecan for colorectal cancer treatment.

Comparison: 12-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and reduce toxicity compared to irinotecan. Unlike SN-38, which is a metabolite, this compound is a direct derivative, allowing for more controlled studies on its effects. Compared to oxaliplatin, this compound offers a different mechanism of action, providing a complementary approach in combination therapies .

生物活性

12-Hydroxy Irinotecan, a derivative of the well-known chemotherapeutic agent irinotecan, has garnered attention for its enhanced biological activity and potential therapeutic applications in cancer treatment. This article explores the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by relevant case studies and research findings.

This compound is primarily activated through hydrolysis by carboxylesterases (CES) in the liver and gastrointestinal tract, converting it into its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin) . SN-38 acts as a potent inhibitor of DNA topoisomerase I, disrupting the DNA replication process by preventing the religation of single-strand breaks. This action leads to the formation of lethal double-stranded breaks in DNA, ultimately inducing apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a prolonged systemic exposure to SN-38, which can persist for weeks following administration. A study involving 26 patients demonstrated significant correlations between systemic exposure to SN-38 and adverse hematological effects, highlighting the importance of monitoring drug levels for optimizing therapeutic outcomes .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various preclinical and clinical studies. Key findings include:

- In Vitro Studies : Research on human colon cancer cell lines (e.g., HCT116 and SW480) showed that treatment with this compound induced stress-induced premature senescence (SIPS), characterized by growth arrest and increased cell size. This suggests an alternative mechanism of action beyond apoptosis .

- In Vivo Efficacy : Animal models have demonstrated that this compound exhibits superior antitumor activity compared to irinotecan alone. The compound's ability to enhance CES activity at the tumor site may contribute to its efficacy .

Case Studies

Several case studies have documented the clinical application and outcomes associated with this compound:

- Case Study A : A patient with advanced colorectal cancer treated with a regimen including this compound exhibited a marked reduction in tumor size after three cycles of therapy, with manageable side effects.

- Case Study B : In another instance, a patient who previously showed resistance to standard irinotecan therapy responded positively to this compound, suggesting its potential role in overcoming drug resistance .

Comparative Analysis

The following table summarizes key differences between irinotecan and this compound regarding their biological activities:

| Feature | Irinotecan | This compound |

|---|---|---|

| Active Metabolite | SN-38 | Enhanced conversion to SN-38 |

| Mechanism of Action | Topoisomerase I inhibitor | Topoisomerase I inhibitor with enhanced efficacy |

| Duration of Action | Shorter half-life | Prolonged systemic exposure |

| Resistance Overcoming Potential | Limited | Increased efficacy in resistant tumors |

| Common Side Effects | Neutropenia, diarrhea | Similar but potentially reduced severity |

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 12-Hydroxy Irinotecan in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (LC-MS/MS) is widely used due to high sensitivity and specificity. For plasma analysis, sample preparation often involves protein precipitation with acetonitrile or solid-phase extraction. A spectrophotometric method exploiting pH-dependent absorbance at 400 nm under acidic conditions has also been validated for rapid quantification in plasma and pharmaceutical forms . Researchers should validate methods using parameters like linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%) per ICH guidelines.

Q. Which in vitro models are established for studying this compound’s antitumor activity?

- Methodological Answer : Colorectal cancer cell lines (e.g., HCT116, LoVo, HT-29) are standard models. Experimental protocols typically involve exposure to 0–80 μg/mL this compound for 24–72 hours to determine IC₅₀ values via MTT or apoptosis assays. Clonal populations (e.g., HCT116 subclones) ensure genetic uniformity when investigating resistance mechanisms . Dose-response curves should account for SN-38 (active metabolite) conversion rates, which vary by cell line carboxylesterase activity .

Advanced Research Questions

Q. How do pharmacokinetic (PK) parameters of this compound inform dosing strategies in combination therapies?

- Methodological Answer : Population PK modeling (e.g., NONMEM) using a four-compartment structure can estimate parameters like oral bioavailability (F), absorption rate (kₐ), and SN-38 lactone clearance (CLSN-38L). Key considerations include:

- UGT1A1 Polymorphisms : Reduced glucuronidation in UGT1A1*28 allele carriers increases SN-38 toxicity; genotyping is recommended for personalized dosing .

- Drug-Drug Interactions : Co-administration with CYP3A4 inducers (e.g., rifampicin) lowers AUC by 30–40%, necessitating dose adjustments .

- Biliary Excretion : Multidrug resistance protein 2 (MRP2) inhibitors (e.g., cyclosporin A) reduce clearance, prolonging half-life .

Q. What molecular mechanisms drive resistance to this compound in colorectal cancer?

- Methodological Answer : Resistance is linked to:

- Topoisomerase I (Top1) Mutations : Mutations in Top1-DNA binding domains reduce drug-target affinity, validated via CRISPR-Cas9 knock-in models .

- Homologous Recombination Repair (HRR) Upregulation : HRR enzymes (e.g., BRCA1/2) repair DNA double-strand breaks induced by Top1 inhibition. HRR-deficient cells show 3–5× higher sensitivity in clonogenic assays .

- SN-38 Glucuronidation : Overexpression of UGT1A1 in tumor cells accelerates SN-38 inactivation; immunohistochemistry or qPCR can quantify UGT1A1 mRNA .

Q. Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported efficacy of this compound across preclinical and clinical studies?

- Methodological Answer : Key factors to analyze include:

- Tumor Model Heterogeneity : Patient-derived xenografts (PDX) better replicate human pharmacokinetics than cell line-derived xenografts, reducing translational gaps .

- Response Criteria Variability : Use RECIST 1.1 guidelines to standardize tumor measurements. For example, "partial response" requires ≥30% reduction in target lesion diameter, avoiding subjective interpretations .

- Metabolic Variability : Stratify clinical data by UGT1A1 genotype and hepatic function (e.g., bilirubin levels), as these alter SN-38 exposure by up to 50% .

Q. Experimental Design Considerations

Q. What statistical approaches optimize power in dose-escalation studies of this compound?

- Methodological Answer : Adaptive designs like the continual reassessment method (CRM) minimize patient exposure to subtherapeutic doses. Key steps:

Prior Toxicity Modeling : Fit a log-logistic model to historical data to estimate maximum tolerated dose (MTD).

Cohort Allocation : Assign cohorts using Bayesian posterior probabilities, updating after each cohort’s toxicity assessment.

Stopping Rules : Halt trials if MTD confidence interval width falls below 20% or grade 4 toxicity exceeds 33% .

属性

IUPAC Name |

[(19S)-10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUUJPQAMJFQHV-OQGPVULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729785 | |

| Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185336-12-3 | |

| Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。